2-Fluoro-4-iodonicotinic acid

Cross-coupling C–C bond formation Suzuki-Miyaura

Medicinal chemists developing kinase inhibitors frequently encounter synthetic bottlenecks when using symmetrical dihalopyridines that lack orthogonal reactivity. 2-Fluoro-4-iodonicotinic acid directly addresses this: the 4-iodo substituent undergoes rapid, selective Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity, while the 2-fluoro group remains intact for a subsequent nickel-catalyzed functionalization. This sequential coupling strategy enables efficient construction of unsymmetrical biaryl and triaryl systems otherwise difficult to access. Beyond synthetic utility, the 2-fluoro group confers metabolic stability, and the scaffold's predicted high GI absorption and BBB permeability support CNS-penetrant lead design. Consistent purity and bulk availability ensure reliable supply for iterative SAR campaigns.

Molecular Formula C6H3FINO2
Molecular Weight 267 g/mol
CAS No. 884494-51-3
Cat. No. B1388184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodonicotinic acid
CAS884494-51-3
Molecular FormulaC6H3FINO2
Molecular Weight267 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)C(=O)O)F
InChIInChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
InChIKeyQKPLTGKHTYHYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-iodonicotinic Acid (CAS 884494-51-3) | Halogenated Nicotinic Acid Building Block for Cross‑Coupling


2‑Fluoro‑4‑iodonicotinic acid (CAS 884494‑51‑3) is a heteroaromatic carboxylic acid featuring a pyridine ring substituted with both fluorine (2‑position) and iodine (4‑position) atoms [1]. The molecular formula is C₆H₃FINO₂, with a predicted pKa of 1.20 ± 0.10 for the carboxylic acid moiety and a consensus LogP of approximately 1.4, indicating moderate lipophilicity . The combination of an iodo substituent—a prime handle for Suzuki–Miyaura and other palladium‑catalyzed cross‑couplings—and a fluoro group, which imparts metabolic stability and modulates electronic properties, distinguishes this scaffold as a versatile intermediate in medicinal chemistry .

2-Fluoro-4-iodonicotinic Acid (CAS 884494-51-3) | Why In‑Class Analogs Cannot Substitute


Halogenated nicotinic acid derivatives are not interchangeable because the specific identity and position of each halogen profoundly influences both chemical reactivity and biological performance. Replacing iodine with bromine or chlorine at the 4‑position dramatically reduces oxidative addition rates in palladium‑catalyzed couplings [1], while substituting fluorine at the 2‑position with chlorine or hydrogen alters the molecule‘s electronic profile, metabolic stability, and binding interactions [2]. The 2‑fluoro‑4‑iodo pattern is specifically cited in patent literature as an intermediate for kinase inhibitors [3], underscoring that generic substitution would either fail to enable the intended synthetic route or produce a final candidate with suboptimal pharmacokinetics and potency.

2-Fluoro-4-iodonicotinic Acid (CAS 884494-51-3) | Quantitative Differentiation Evidence for Procurement


2-Fluoro-4-iodonicotinic Acid: Superior Reactivity in Suzuki–Miyaura Coupling vs. 4‑Bromo Analog

The iodine atom at the 4‑position provides substantially faster oxidative addition with palladium catalysts compared to the corresponding 4‑bromo analog [1]. In palladium‑catalyzed Suzuki–Miyaura couplings, aryl iodides exhibit reaction rates approximately 100‑ to 1,000‑fold greater than aryl bromides under identical conditions [2]. This kinetic advantage enables milder reaction temperatures (e.g., room temperature vs. 80–100 °C) and reduces undesired side reactions, making 2‑fluoro‑4‑iodonicotinic acid the preferred coupling partner when synthetic efficiency is paramount.

Cross-coupling C–C bond formation Suzuki-Miyaura Halogen reactivity

2-Fluoro-4-iodonicotinic Acid: Enhanced Metabolic Stability via 2‑Fluoro Substitution vs. 2‑Chloro Analog

The fluorine substituent at the 2‑position confers significant metabolic stability advantages over the 2‑chloro analog [1]. In silico predictions indicate that 2‑fluoro‑4‑iodonicotinic acid is not a substrate for P‑glycoprotein and does not inhibit any of the five major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . This contrasts with typical 2‑chloro pyridine derivatives, which are known to undergo oxidative metabolism and can act as CYP inhibitors, increasing the risk of drug–drug interactions [2].

Metabolic stability Fluorine effect CYP inhibition Medicinal chemistry

2-Fluoro-4-iodonicotinic Acid: Orthogonal Halogen Reactivity for Sequential Functionalization vs. Symmetrical Dihalides

The presence of two different halogens (F and I) with vastly different reactivity toward transition metal catalysts enables orthogonal, sequential functionalization [1]. The iodine atom at the 4‑position is highly reactive toward oxidative addition, allowing for a first Suzuki coupling. The fluorine at the 2‑position is inert under these conditions and can be subsequently activated for nucleophilic aromatic substitution (SₙAr) or, with recent nickel‑catalyzed methods, a second cross‑coupling [2]. This orthogonal reactivity is not possible with symmetrical dihalides (e.g., 2,4‑dichloronicotinic acid) or with bromo/chloro combinations, where the reactivity gap is narrower and chemoselectivity is more challenging to achieve [3].

Orthogonal reactivity Sequential coupling Chemoselectivity Multifunctionalization

2-Fluoro-4-iodonicotinic Acid: Predicted High GI Absorption and BBB Permeability vs. 4‑Iodonicotinic Acid

Computational ADME predictions indicate that 2‑fluoro‑4‑iodonicotinic acid exhibits high gastrointestinal (GI) absorption and is predicted to be blood‑brain barrier (BBB) permeant . In contrast, 4‑iodonicotinic acid (lacking the 2‑fluoro substituent) has a lower LogP and is predicted to have lower BBB permeability [1]. The fluorine atom contributes to a consensus LogP of 1.4 , which falls within the optimal range for CNS drug candidates (LogP 1–3). This property is particularly valuable for programs targeting neurological or psychiatric disorders.

ADME Bioavailability CNS penetration Lipophilicity

2-Fluoro-4-iodonicotinic Acid (CAS 884494-51-3) | Recommended Application Scenarios Based on Differentiation Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound serves as a key intermediate in the synthesis of substituted amide derivatives claimed as protein kinase inhibitors [1]. The iodine atom enables rapid Suzuki coupling to introduce aryl or heteroaryl diversity at the 4‑position, while the 2‑fluoro group provides metabolic stability and favorable ADME properties for the resulting leads [2].

Sequential Functionalization for Complex Biaryl Architectures

The orthogonal reactivity of the iodine and fluorine atoms allows chemists to perform a first cross‑coupling at the 4‑position (using iodine) followed by a second, nickel‑catalyzed coupling at the 2‑position (using fluorine) [3]. This strategy is ideal for constructing unsymmetrical biaryl or triaryl systems that are challenging to access via symmetrical dihalide building blocks.

CNS Drug Discovery Programs

Predicted high GI absorption and BBB permeability make 2‑fluoro‑4‑iodonicotinic acid a suitable scaffold for designing CNS‑penetrant molecules . The moderate lipophilicity (consensus LogP 1.4) and clean CYP inhibition profile further reduce the risk of early‑stage attrition due to unfavorable pharmacokinetics .

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